molecular formula C6H10O2 B13842443 Methyl 3-Methyl-2-butenoate-D7

Methyl 3-Methyl-2-butenoate-D7

Cat. No.: B13842443
M. Wt: 121.19 g/mol
InChI Key: FZIBCCGGICGWBP-UAVYNJCWSA-N
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Description

Methyl 3-Methyl-2-butenoate-D7 is an α,β-unsaturated ester. It is known for its overripe fruity, ethereal odor, which is responsible for the aroma of snake fruit . This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Methyl-2-butenoate-D7 can be synthesized from methanol and 3,3-dimethylacrylic acid . The reaction typically involves esterification, where methanol reacts with 3,3-dimethylacrylic acid in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Methyl-2-butenoate-D7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 3-Methyl-2-butenoate-D7 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Methyl-2-butenoate-D7 involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the ester. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

  • Methyl 3-butenoate
  • Ethyl 3-methyl-2-butenoate
  • Methyl crotonate

Comparison: Methyl 3-Methyl-2-butenoate-D7 is unique due to its deuterium labeling, which makes it valuable in isotopic labeling studies. Compared to similar compounds, it has distinct reactivity and applications, particularly in research involving isotopic effects .

Properties

Molecular Formula

C6H10O2

Molecular Weight

121.19 g/mol

IUPAC Name

methyl 2,4,4,4-tetradeuterio-3-(trideuteriomethyl)but-2-enoate

InChI

InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3/i1D3,2D3,4D

InChI Key

FZIBCCGGICGWBP-UAVYNJCWSA-N

Isomeric SMILES

[2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)OC

Canonical SMILES

CC(=CC(=O)OC)C

Origin of Product

United States

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